molecular formula C28H18BrN5O3S B7726475 2-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl acetate

2-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl acetate

Cat. No.: B7726475
M. Wt: 584.4 g/mol
InChI Key: VNIWLIOCMVENTD-IWIPYMOSSA-N
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Description

2-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl acetate typically involves multi-step reactions. The process starts with the preparation of the thiazole ring, followed by the introduction of the pyrazole moiety and the bromophenyl group. The final step involves the acetylation of the phenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups .

Scientific Research Applications

2-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl acetate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

The compound 2-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl acetate is a complex organic molecule with potential biological activity. Its structure incorporates various pharmacologically relevant moieties including a thiazole and pyrazole ring system, which are known for their diverse biological properties.

Chemical Structure

The molecular formula of this compound is C21H14BrN3O3S2C_{21}H_{14}BrN_{3}O_{3}S_{2}, with a molecular weight of 500.4 g/mol. The unique combination of functional groups suggests multiple potential interactions with biological targets.

Property Value
Molecular FormulaC21H14BrN3O3S2
Molecular Weight500.4 g/mol
IUPAC Name2-((5Z)-5-{[3-(4-bromophenyl)...
InChI KeyZPWZJECWRLVFNT-YVLHZVERSA-N

The exact mechanism of action for this compound remains largely unexplored. However, similar compounds containing thiazole and pyrazole rings have been shown to interact with various enzymes and receptors involved in critical biological pathways. For instance, thiazole derivatives often exhibit anticancer and anticonvulsant properties by modulating enzyme activity or receptor signaling pathways .

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For example, thiazolidine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. In particular, the presence of electron-donating groups on the phenyl ring has been correlated with enhanced activity against cancer cells .

A comparative study highlighted that certain thiazolidinones exhibited IC50 values less than that of the reference drug doxorubicin in both Bcl-2 Jurkat and A-431 cell lines . This suggests that the thiazolo and pyrazole components may synergistically enhance the anticancer efficacy of the compound.

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. In models such as the picrotoxin-induced convulsion model, compounds similar to our target compound have shown promising results. The structure activity relationship (SAR) indicates that modifications in the thiazole and phenyl rings significantly influence anticonvulsant efficacy .

Case Studies

Several case studies illustrate the biological potential of compounds related to this compound:

  • Antitumor Activity : A study by Da Silva et al. evaluated various thiazolidinone derivatives against glioblastoma multiform cells. Compounds were synthesized via a one-pot multi-component reaction (MCR), revealing several candidates with potent antitumor effects .
  • Anticonvulsant Screening : In another study focusing on thiazole derivatives, specific compounds demonstrated significant anticonvulsant activity with ED50 values comparable to established treatments .

Properties

IUPAC Name

[2-[(5Z)-5-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18BrN5O3S/c1-17(35)37-23-10-6-5-9-22(23)26-30-28-34(32-26)27(36)24(38-28)15-19-16-33(21-7-3-2-4-8-21)31-25(19)18-11-13-20(29)14-12-18/h2-16H,1H3/b24-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIWLIOCMVENTD-IWIPYMOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)Br)C6=CC=CC=C6)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)Br)C6=CC=CC=C6)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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